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Abstract
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11

gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and

survival signaling pathways.[1] As a key downstream mediator for multiple receptor tyrosine

kinases (RTKs), SHP2 is a component of the RAS-extracellular signal-regulated kinase (ERK)

signaling cascade.[1] Activating mutations in SHP2 are associated with developmental

disorders like Noonan syndrome and are implicated in various cancers, including leukemia and

several solid tumors.[1] SHP099 is a first-in-class, potent, and orally bioavailable small-

molecule allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in a closed, auto-

inhibited conformation, thereby preventing its catalytic activity.[1][2] SHP099 binds to a tunnel-

like pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and the protein

tyrosine phosphatase (PTP) domains.[1][3] This guide provides a comprehensive technical

overview of the biochemical, cellular, and in vivo properties of SHP099, along with detailed

experimental protocols for its characterization.

Quantitative Data Summary
The inhibitory activity and pharmacological properties of SHP099 have been extensively

characterized. The following tables summarize the key quantitative data from biochemical,

cellular, and in vivo studies.
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Table 1: Biochemical Activity of SHP099
Target Assay Type IC₅₀

Binding
Affinity (K D )

Notes

SHP2 (Wild-

Type)

Biochemical

Phosphatase

Assay

71 nM[4][5]

30.5 µM SHP2

titrated with 320

µM SHP099

(ITC)[6]

Highly potent

and selective for

SHP2 over its

closest homolog,

SHP1.[4]

SHP2 D61Y

Mutant

Biochemical

Phosphatase

Assay

1.241 µM[7][8] -

Mutant

associated with

Noonan

syndrome.

SHP2 E69K

Mutant

Biochemical

Phosphatase

Assay

0.416 µM[7][8] -

Leukemia-

associated

mutant; sensitive

to SHP099.[9]

SHP2 A72V

Mutant

Biochemical

Phosphatase

Assay

1.968 µM[7][8] -

Mutant

associated with

Noonan

syndrome.

SHP2 E76K

Mutant

Biochemical

Phosphatase

Assay

2.896 µM[7][8]

82 µM SHP2

titrated with 800

µM SHP099

(ITC)[6]

Oncogenic

mutant; shows

reduced

sensitivity to

SHP099.[10][11]

SHP1

Biochemical

Phosphatase

Assay

No activity[4] -

Demonstrates

high selectivity of

SHP099.

Table 2: Cellular Activity of SHP099
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Cell Line Cancer Type Assay Type IC₅₀ Notes

KYSE-520

Esophageal

Squamous Cell

Carcinoma

p-ERK Inhibition ~0.25 µM[4]
SHP2-dependent

cell line.

Cell Proliferation 1.4 µM[4]

Demonstrates

anti-proliferative

effects.

MDA-MB-468
Triple-Negative

Breast Cancer
p-ERK Inhibition ~0.25 µM[4]

SHP2-dependent

cell line.

MV4-11
Acute Myeloid

Leukemia
Cell Proliferation 0.32 µM[7]

Sensitive to

SHP099-

mediated growth

inhibition.

TF-1 Erythroleukemia Cell Proliferation 1.73 µM[7]

Demonstrates

anti-proliferative

effects.

4T1
Mouse Breast

Cancer
Cell Proliferation 119.3 µM[7] -

ASPC1
Pancreatic

Cancer
Cell Proliferation 64.04 µM[7] -

Table 3: In Vivo Pharmacokinetics and Efficacy of
SHP099
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Parameter Species Model Value / Result

Oral Bioavailability (F) Mouse - 46%[4]

Oral Exposure Mouse -
565 µM/h (at 5 mg/kg

PO)[4]

p-ERK Inhibition Nude Mice KYSE-520 Xenograft

50-70% reduction

when unbound

plasma concentration

> cellular IC₅₀.[12]

Antitumor Efficacy

(T/C %)
Nude Rats KYSE-520 Xenograft 70% at 8 mg/kg qd[12]

14% at 25 mg/kg

qd[12]

18% at 75 mg/kg

q2d[12]

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Mechanism of Action and Signaling Pathways
SHP099's mechanism is distinct from traditional active-site inhibitors. It stabilizes the natural,

auto-inhibited conformation of SHP2, acting as a "molecular glue".[1][13] This prevents the N-

SH2 domain from unblocking the PTP catalytic site, thus keeping the enzyme in an inactive

state.
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Active State

SHP099-Inhibited State

SHP2 (Closed)
N-SH2 blocks PTP active site

SHP2 (Open)
PTP site accessible

Equilibrium Shift

SHP2-SHP099 Complex
(Locked in Closed State)

Basal Equilibrium
SHP099

Binds allosteric pocket

Phosphopeptide
(from RTK signaling)

Binds SH2 domains,
induces conformational change
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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